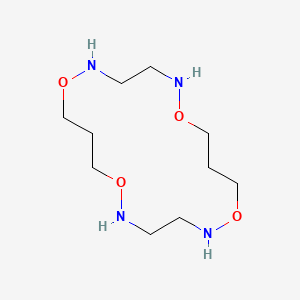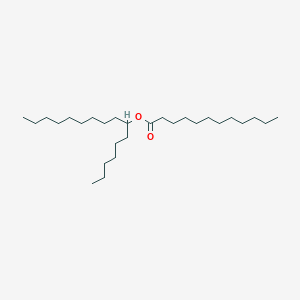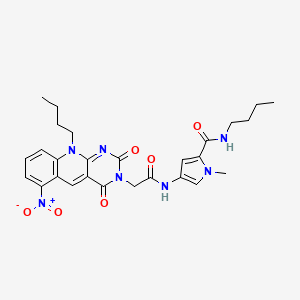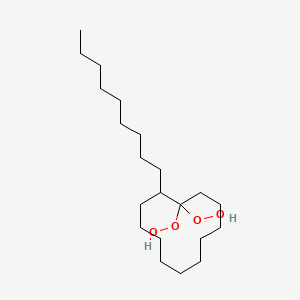
1,6,10,15-Tetraoxa-2,5,11,14-tetraazacyclooctadecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,6,10,15-Tetraoxa-2,5,11,14-tetraazacyclooctadecane is a macrocyclic compound that features a ring structure composed of alternating oxygen and nitrogen atoms
Vorbereitungsmethoden
The synthesis of 1,6,10,15-Tetraoxa-2,5,11,14-tetraazacyclooctadecane typically involves the cyclization of linear precursors containing both oxygen and nitrogen atoms. The reaction conditions often require the presence of a suitable catalyst and specific temperature and pressure settings to facilitate the formation of the macrocyclic ring. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity of the compound .
Analyse Chemischer Reaktionen
1,6,10,15-Tetraoxa-2,5,11,14-tetraazacyclooctadecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where specific atoms or groups within the ring are replaced by other atoms or groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.
Wissenschaftliche Forschungsanwendungen
1,6,10,15-Tetraoxa-2,5,11,14-tetraazacyclooctadecane has a wide range of scientific research applications, including:
Biology: It is investigated for its potential biological activity, including its interactions with biomolecules and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug delivery agent or as a component in pharmaceutical formulations.
Wirkmechanismus
The mechanism of action of 1,6,10,15-Tetraoxa-2,5,11,14-tetraazacyclooctadecane involves its ability to form stable complexes with metal ions and interact with various molecular targets. The compound’s ring structure allows it to coordinate with metal ions, influencing their reactivity and stability. Additionally, its interactions with biomolecules can modulate biological pathways and processes, making it a potential candidate for therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
1,6,10,15-Tetraoxa-2,5,11,14-tetraazacyclooctadecane can be compared with other similar macrocyclic compounds, such as:
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane: This compound has a similar ring structure but with fewer nitrogen atoms, leading to different chemical properties and applications.
Dichloro{[1,6,10,15]tetraazacyclooctadecane[2,5,11,14]tetraoneiron (III) chloride: This compound features a similar macrocyclic ring but with additional functional groups and metal coordination, resulting in unique magnetic and chemical properties
Eigenschaften
CAS-Nummer |
236104-63-5 |
|---|---|
Molekularformel |
C10H24N4O4 |
Molekulargewicht |
264.32 g/mol |
IUPAC-Name |
1,6,10,15-tetraoxa-2,5,11,14-tetrazacyclooctadecane |
InChI |
InChI=1S/C10H24N4O4/c1-7-15-11-3-5-13-17-9-2-10-18-14-6-4-12-16-8-1/h11-14H,1-10H2 |
InChI-Schlüssel |
KEVDOUBONRQKMA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CONCCNOCCCONCCNOC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2H-Imidazo[2,1-b][1,3,5]oxadiazine](/img/structure/B14242871.png)

![Ethyl [4-(3-methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]carboxylate](/img/structure/B14242878.png)
![1-[2,5-Bis(benzyloxy)phenyl]-2-bromoethan-1-one](/img/structure/B14242879.png)
![4-[4-(Heptadecafluorooctyl)phenoxy]phenol](/img/structure/B14242880.png)
![4-Chloro-6-[(4-chloroanilino)methylidene]-2-iodocyclohexa-2,4-dien-1-one](/img/structure/B14242885.png)

![5-(4-Methylphenyl)-3-[(3-nitrophenyl)methylidene]furan-2-one](/img/structure/B14242907.png)
![7-Oxabicyclo[4.1.0]heptane, 1-(1-propynyl)-, (1R,6R)-](/img/structure/B14242908.png)



![Pyridine, 2-[2-(2,3,6-trifluorophenyl)-4-oxazolyl]-](/img/structure/B14242920.png)

